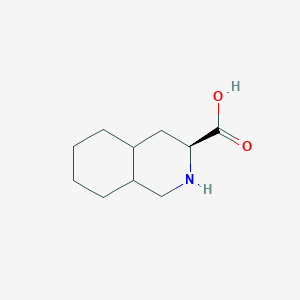
Decanhydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydroisoquinoline-3(S)-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a decahydroisoquinoline core structure with a carboxylic acid functional group at the 3(S) position. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decanhydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives. One common method starts with L-phenylalanine as the raw material, which undergoes a series of reactions including catalytic hydrogenation using rhodium/alumina catalysts . The specific steps involve the preparation of intermediates such as N-(tert-butyl)decahydroisoquinoline-3-carboxamide, which is then converted to the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydroisoquinoline-3(S)-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include decahydroisoquinoline derivatives with modified functional groups, such as alcohols, ketones, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Decahydroisoquinoline-3(S)-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Decanhydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with proteins involved in signal transduction pathways, modulating cellular processes and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Decanhydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives such as:
- N-(tert-butyl)decahydroisoquinoline-3-carboxamide
- Tetrahydroisoquinoline derivatives
- Fluorinated isoquinolines
Uniqueness
Decahydroisoquinoline-3(S)-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI-Schlüssel |
NSENYWQRQUNUGD-HACHORDNSA-N |
Isomerische SMILES |
C1CCC2CN[C@@H](CC2C1)C(=O)O |
Kanonische SMILES |
C1CCC2CNC(CC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



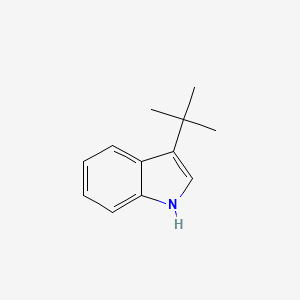
![n-(4-{[(2Rs)-3-amino-2-hydroxypropyl]oxy}phenyl)acetamide](/img/structure/B8584497.png)
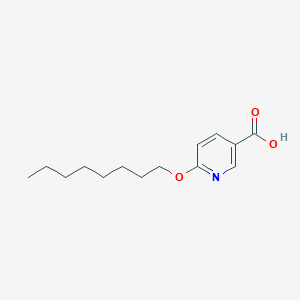
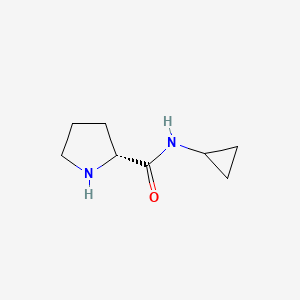
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B8584534.png)

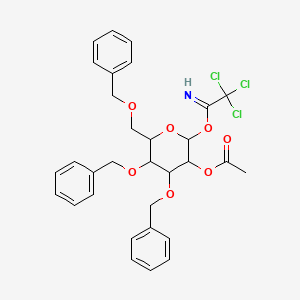
![2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B8584544.png)
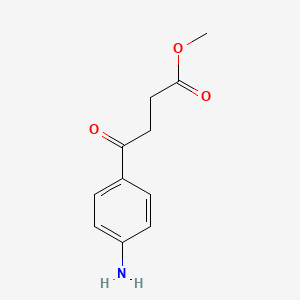

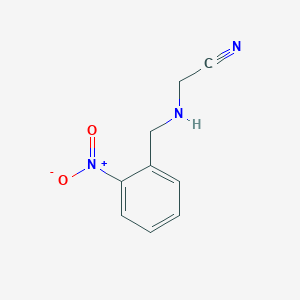
![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)

